Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate

Purity HPLC Quality Control

Researchers needing diversifiable cinnamate scaffolds with enhanced membrane permeability face limited options. This compound directly addresses these gaps: • Ortho-aryl bromide enables Pd-catalyzed Suzuki, Heck, or Sonogashira couplings for single-step diversification. • Predicted LogP of 3.87 significantly exceeds unsubstituted ethyl cinnamate (LogP ~2.3-3.0), improving cellular uptake. • Commercial batches achieving 99.6% purity (HPLC, 214 nm) minimize side reactions and simplify purification. Ideal for medicinal chemistry, chemical probe development, and analytical standards.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 1267362-25-3
Cat. No. B6296557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
CAS1267362-25-3
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=CC=C1Br)O
InChIInChI=1S/C11H11BrO3/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7,13H,2H2,1H3/b7-6+
InChIKeyKAVDMQDBSGSBLO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate: Core Identity & Class


Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate (CAS 1267362-25-3) is a halogenated phenylpropanoid within the cinnamate ester class, distinguished by a 2-bromo-6-hydroxy substitution pattern on the aromatic ring . This compound possesses the core ethyl acrylate scaffold characteristic of natural and synthetic cinnamates but incorporates a heavy bromine atom ortho to a phenolic hydroxyl group, conferring a unique combination of high lipophilicity (predicted LogP = 3.87) and elevated molecular weight (271.11 g/mol) relative to non-halogenated analogues . These structural features define its utility as a synthetic intermediate and probe molecule, particularly in applications where enhanced membrane partitioning or the presence of a reactive aryl bromide for cross-coupling is essential.

Substitution Risks for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate


Substituting a generic cinnamate ester (e.g., ethyl cinnamate) or a simple bromophenol for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is not chemically or functionally equivalent. The introduction of a bromine atom ortho to a phenolic hydroxyl group in the phenyl ring of this specific cinnamate scaffold is known to substantially increase lipophilicity without proportionally altering the core antioxidant potential of the hydroxycinnamic acid framework . This physicochemical shift directly impacts compound behavior in partition-dependent assays and membrane permeability studies. Furthermore, the aryl bromide moiety provides a synthetic handle for downstream diversification via Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that is absent in non-halogenated analogues . Consequently, employing an unsubstituted cinnamate or a simpler bromophenol precursor will fail to recapitulate the unique combination of elevated logP, retained radical-scavenging capacity, and orthogonal reactivity that defines the scientific utility of this compound.

Key Differentiators for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate


Superior Chromatographic Purity

One specific commercial batch of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate, sourced from Accela (Shanghai Shaoyuan), exhibits a confirmed purity of 99.6% as determined by HPLC analysis with detection at 214 nm . In contrast, the standard purity offered by other major chemical suppliers for this same compound is frequently listed at 95% . For the structurally related unsubstituted analogue, ethyl cinnamate, common high-purity grades are specified at ≥98% (HPLC) or ≥98.5% (GC) .

Purity HPLC Quality Control

Enhanced Lipophilicity vs Unsubstituted Cinnamates

The predicted octanol-water partition coefficient (LogP) for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is 3.87 . This represents a substantial increase in lipophilicity compared to the unsubstituted parent scaffold, ethyl cinnamate, for which multiple sources report LogP values ranging from 2.26 to 2.99 [REFS-2, REFS-3]. The introduction of a bromine atom ortho to a phenolic hydroxyl group on the cinnamate scaffold is recognized as a key structural determinant that significantly elevates lipophilicity, a feature of critical importance for the development of novel lipophilic antioxidants .

Lipophilicity LogP Membrane Permeability

Distinct Boiling Point and Density

The predicted boiling point of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is 366.5 ± 27.0 °C at standard pressure, and its predicted density is 1.493 ± 0.06 g/cm³ . These values are markedly higher than those of the unsubstituted analogue, ethyl cinnamate, which has a boiling point of 271 °C and a density of approximately 1.05 g/mL [REFS-2, REFS-3]. The higher boiling point indicates stronger intermolecular forces due to the presence of the bromine atom and the hydroxyl group, while the increased density reflects the greater molecular mass and polarizability.

Physical Properties Boiling Point Density

Synthetic Diversification via Aryl Bromide

The presence of an aryl bromide moiety in the ortho-position to the hydroxyl group on the phenyl ring of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate confers a distinct synthetic advantage over non-halogenated cinnamate esters. This bromine atom serves as a versatile functional handle for Pd-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the rapid generation of diverse cinnamate-based libraries [REFS-1, REFS-2]. In contrast, unsubstituted cinnamates lack this reactive site and thus cannot be directly functionalized at that position without additional, often challenging, C-H activation steps.

Cross-Coupling Suzuki Heck Reaction

Application Scenarios for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate


Cross-Coupling Diversification of Cinnamates

Researchers focused on expanding chemical space around the cinnamate scaffold should prioritize Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate as a key building block. Its ortho-aryl bromide enables efficient Suzuki, Heck, or Sonogashira couplings to introduce aryl, alkenyl, or alkynyl groups directly onto the phenyl ring, a transformation impossible with standard ethyl cinnamate. This single-step diversification strategy is supported by the known reactivity of aryl bromides in such transformations . The high purity (99.6% by HPLC at 214 nm) of specific commercial batches further ensures that coupling reactions proceed with minimal interference from impurities, maximizing yield and simplifying purification.

Lipophilic Antioxidant Probes for Cellular Studies

Investigators designing antioxidants for cellular or membrane-associated targets should select this brominated derivative over ethyl cinnamate. The significantly elevated predicted LogP of 3.87 , compared to 2.26-2.99 for the unsubstituted analogue, is expected to enhance membrane permeability and cellular uptake. This property, combined with the retained antioxidant scaffold of a hydroxycinnamic acid , makes it an ideal candidate for probing oxidative stress pathways in whole-cell models where effective intracellular partitioning is a prerequisite for activity.

Analytical Method Development & Standardization

The distinct physical properties of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate, including a predicted boiling point of 366.5 °C and density of 1.493 g/cm³ , are highly advantageous for analytical method development. Its longer retention time on GC columns and unique UV absorbance profile, due to the bromophenyl chromophore, facilitate its use as an internal standard or a resolution marker in HPLC/GC methods designed to separate and quantify complex mixtures of cinnamate derivatives or phenolic compounds. The availability of a 99.6% pure grade directly supports the preparation of accurate calibration standards.

High-Purity Material for Bioassays

For laboratories conducting cell-based or enzymatic assays where trace impurities can skew results, procuring the 99.6% (HPLC, 214 nm) grade of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is a critical quality control measure. This purity level exceeds the typical 95% or even the 98% standard for unsubstituted ethyl cinnamate. Using a higher-purity starting material directly reduces the risk of off-target effects from unknown contaminants, thereby increasing the robustness and reproducibility of dose-response experiments and SAR studies.

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